

A Comparative Crystallographic Analysis of Two Acetylpiperazine Derivatives

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Compound of Interest

Compound Name: 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

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A detailed guide for researchers and drug development professionals on the structural and experimental aspects of substituted acetylpiperazine compounds.

This guide provides a comprehensive comparison of the X-ray crystallography data for two acetylpiperazine derivatives: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one and (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one. The information presented is intended to assist researchers in understanding the structural nuances and experimental considerations for this class of compounds, which holds potential in the development of novel therapeutics.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, offering a direct comparison of their solid-state structures.

Parameter	Derivative A: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one[1][2]	Derivative B: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one[3]
Chemical Formula	C ₂₈ H ₂₉ ClN ₂ O ₃	C ₂₉ H ₃₂ N ₂ O ₃
Molecular Weight	476.98	456.57
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	10.392(2)	10.114 (2)
b (Å)	7.9180(16)	11.867 (2)
c (Å)	30.474(6)	21.573 (4)
β (°)	97.78(3)	97.12 (3)
Volume (Å ³)	2484.4(9)	2569.3 (9)
Z	4	4
Calculated Density (g/cm ³)	1.275	Not Reported
Radiation	MoKα (λ = 0.71073 Å)	MoKα
Temperature (K)	Not Reported	293
R-factor	0.0692	0.061
wR-factor	0.1469	0.189

Experimental Protocols

Synthesis and Crystallization

Derivative A: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

The synthesis of the title compound was achieved by coupling (E)-3-(4-chlorophenyl)acrylic acid with 1-[bis(4-methoxyphenyl)methyl]piperazine.[2] The acrylic acid was first converted to its corresponding acid chloride using thionyl chloride in dichloromethane at room temperature.[2] The resulting acid chloride was then reacted with 1-[bis(4-methoxyphenyl)methyl]piperazine in the presence of triethylamine to yield the final product.[2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound at room temperature.[2]

Derivative B: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

The synthesis of this derivative followed a similar protocol.[3] (E)-3-(4-methylphenyl)acrylic acid was reacted with 1-(bis(4-methoxyphenyl)methyl)piperazine in acetone with triethylamine as a base.[3] The reaction was stirred for 12 hours at room temperature. The resulting solid was filtered and recrystallized from ethanol to yield colorless single crystals suitable for X-ray analysis.[3]

X-ray Diffraction Data Collection and Structure Refinement

For both derivatives, X-ray diffraction data were collected using a diffractometer with MoK α radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Derivative A: Data was collected on a suitable single crystal. The structure was solved and refined to a final R-value of 0.0692 and a wR-value of 0.1469 for 2046 observed reflections.[1]
[2]

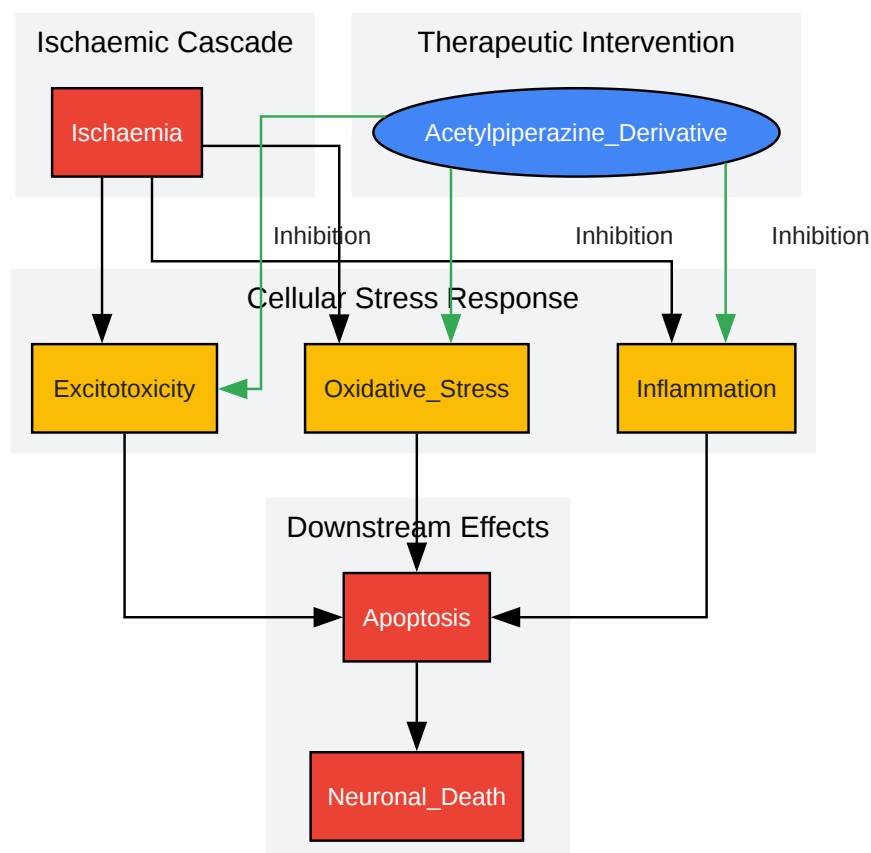
Derivative B: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[3] The structure was refined to a final R-value of 0.061 and a wR-value of 0.189 for 4718 independent reflections.[3]

Biological Significance and Signaling Pathway

Derivative A has been investigated for its anti-ischaemic activity and has shown potent neuroprotective effects.[1][2] Ischaemic stroke is a complex event involving multiple

pathological pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. The neuroprotective effect of this compound could be attributed to its interaction with various signaling pathways involved in these processes.

Potential Neuroprotective Signaling Pathway of Acetylpiperazine Derivatives



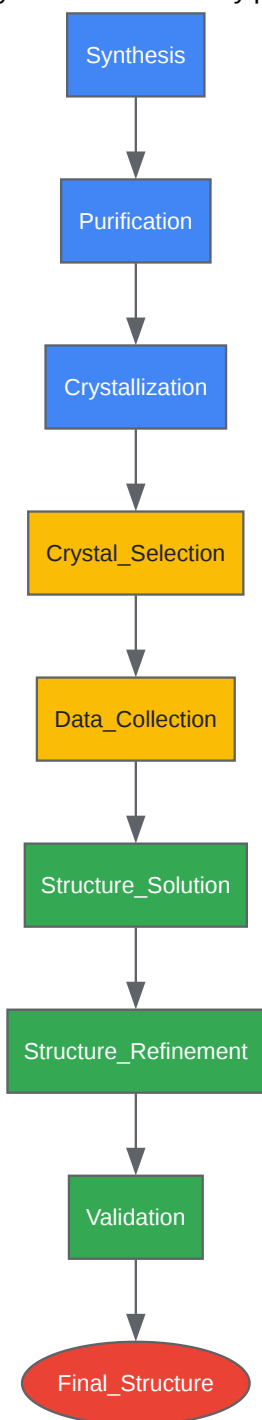
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Caption: Potential mechanism of neuroprotection by acetylpiperazine derivatives in ischaemic stroke.

Experimental Workflow: From Synthesis to Structure

The overall workflow for the characterization of these acetylpiperazine derivatives is a multi-step process that begins with chemical synthesis and culminates in the determination of the three-dimensional atomic structure.

X-ray Crystallography Workflow for Acetylpiperazine Derivatives



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Caption: A generalized workflow for the synthesis and X-ray crystal structure determination.

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References

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